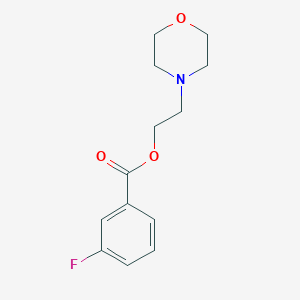
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a member of the pyridine family of compounds and has been found to possess a range of biochemical and physiological effects. In
Mechanism of Action
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide inhibits FAAH by binding to the enzyme's active site, which prevents it from breaking down endocannabinoids. This results in an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate a range of physiological processes.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its inhibition of FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of another class of endocannabinoids. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has also been found to have anti-inflammatory effects and to modulate the activity of ion channels involved in pain sensation.
Advantages and Limitations for Lab Experiments
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH and MAGL, making it a useful tool for studying the role of endocannabinoids in physiological processes. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide is also relatively stable and has good solubility in organic solvents. However, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has some limitations. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has poor aqueous solubility, which can limit its use in some experimental settings.
Future Directions
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of more selective inhibitors of FAAH and MAGL. This could help to reduce off-target effects and improve the specificity of experimental results. Another area of interest is the investigation of the therapeutic potential of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators for a range of conditions, including pain, anxiety, and depression. Finally, there is a need for further research on the biochemical and physiological effects of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators to better understand their mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a range of physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic implications for a range of conditions, including pain, anxiety, and depression.
properties
Product Name |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-5-2-10(3-6-12)8-14(18)17-13-7-4-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
InChI Key |
QQBZHYPJOYHYDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)


![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)



![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)